N-[1-[3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide
Description
N-[1-[3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide is a cytidine-derived nucleoside analog featuring a hexadecanamide (C16) chain at the N4 position of the pyrimidine ring. The oxolane (tetrahydrofuran) ring in its structure is substituted with a cyano (-CN) group at position 3, hydroxyl (-OH) at position 4, and hydroxymethyl (-CH2OH) at position 3. This compound is structurally analogous to therapeutic nucleosides, such as enocitabine and gemcitabine derivatives, but distinct in its substitution pattern and acyl chain length . Its design likely aims to modulate lipophilicity, metabolic stability, and cellular uptake by balancing hydrophilic (hydroxyl, hydroxymethyl) and hydrophobic (long acyl chain) moieties.
Properties
IUPAC Name |
N-[1-[3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(32)28-22-16-17-30(26(34)29-22)25-20(18-27)24(33)21(19-31)35-25/h16-17,20-21,24-25,31,33H,2-15,19H2,1H3,(H,28,29,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGFKUUHOPIEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3 Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Values/Conditions | Comments |
|---|---|---|
| Sugar modification | Use of TMSCN, Lewis acids (e.g., SnCl4) | Stereoselective cyano substitution |
| Glycosylation catalyst | Lewis acids: SnCl4, TMSOTf | Promotes β-anomer formation |
| Acylation reagent | Hexadecanoyl chloride or activated acid | Mild base (pyridine) to neutralize HCl |
| Solvents | Dichloromethane, DMF, Pyridine | Dry solvents preferred |
| Reaction temperature | 0–25 °C for acylation; 0–50 °C for glycosylation | Controlled to avoid decomposition |
| Purification method | Silica gel chromatography, HPLC | Ensures high purity |
| Yield | 60–85% overall | Dependent on step optimization |
4 Exhaustive Research Findings and Notes
- The compound is structurally related to antiviral nucleosides such as N4-acyl-5'-deoxy-5-fluorocytidine derivatives, where similar synthetic strategies apply.
- N4-hydroxycytidine derivatives also share related synthetic pathways involving selective functionalization of the pyrimidine ring and sugar moiety.
- The long-chain hexadecanamide group enhances lipophilicity, impacting pharmacokinetics and membrane permeability, necessitating careful control during synthesis to maintain compound integrity.
- No reliable synthesis data were found on non-patent academic publications, indicating that industrial patents remain the primary source for preparation methods.
- The compound’s complex stereochemistry requires rigorous analytical verification at each step to ensure correct isomer formation.
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the cyano group may produce amines.
Scientific Research Applications
N-[1-[3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored as a chemotherapeutic agent due to its ability to interfere with DNA synthesis and repair.
Industry: Utilized in the development of novel materials and as a precursor for other complex compounds.
Mechanism of Action
The mechanism of action of N-[1-[3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide involves its incorporation into DNA during replication or repair processes. This incorporation leads to single-strand DNA breaks, which subsequently induce cell cycle arrest at the G2 phase . The compound’s molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair.
Comparison with Similar Compounds
Enocitabine (N-[1-[(2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide)
- Key Differences: Acyl Chain: Enocitabine has a docosanamide (C22) chain, significantly longer than the C16 chain in the target compound. Oxolane Substitution: Lacks the 3-cyano group; instead, positions 3 and 4 are hydroxylated .
N4-Benzoylcytidine (N-[1-[(2S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide)
- Key Differences: Acyl Group: Benzamide (aromatic) vs. aliphatic hexadecanamide. Oxolane Substitution: No cyano group; hydroxyl groups at positions 3 and 4 .
- Implications : The aromatic benzoyl group may enhance π-π stacking interactions with biomolecules but reduce solubility compared to aliphatic chains.
LY2334737 (N-[1-[(2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide)
- Key Differences: Oxolane Substitution: Contains 3,3-difluoro groups instead of cyano and hydroxyl groups. Acyl Chain: Shorter branched-chain (2-propylpentanamide) vs. linear C16 .
- Implications : Fluorination increases metabolic stability and electronegativity, influencing target binding affinity.
Physicochemical and Pharmacological Comparisons
*Calculated based on structural data.
Metabolic and Stability Profiles
- Target Compound: The 3-cyano group may resist enzymatic hydrolysis compared to hydroxyl or fluorine groups, enhancing stability. However, the long C16 chain could slow renal clearance .
- Enocitabine: The C22 chain increases plasma protein binding, prolonging half-life but requiring dose adjustments to avoid toxicity .
- LY2334737 : Fluorination reduces susceptibility to deamination, a common metabolic pathway for cytidine analogs .
Biological Activity
N-[1-[3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide, commonly known as sapacitabine , is a synthetic nucleoside analog prodrug primarily developed for cancer treatment, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). This compound exhibits significant biological activity through its unique mechanism of action, which involves interference with DNA synthesis.
Chemical Structure and Properties
Sapacitabine comprises a complex structure that includes:
- Hexadecanamide chain
- Pyrimidine ring
- Oxolane moiety
The molecular formula is , with a molar mass of approximately 490.645 g/mol .
Sapacitabine is metabolized into its active form, 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosyl-cytosine (CNDAC) , which integrates into DNA during replication or repair processes. This incorporation leads to:
This dual mechanism contributes to sapacitabine's efficacy as an anti-cancer agent.
Preclinical Studies
Numerous studies have demonstrated sapacitabine's ability to induce apoptosis in various cancer cell lines. Key findings include:
-
Inhibition of Tumor Growth : Sapacitabine has shown significant tumor growth inhibition in both hematological malignancies and solid tumors.
Study Type Cancer Type Result Preclinical AML Induced apoptosis and inhibited proliferation Preclinical MDS Significant reduction in cell viability Animal Model Liver Metastasis Superior efficacy compared to gemcitabine and 5-FU
In a liver metastatic mouse model, sapacitabine was found to be more effective than standard nucleoside analogs like gemcitabine or 5-fluorouracil (5-FU) in delaying the onset and growth of liver metastases .
Clinical Trials
Sapacitabine is currently undergoing clinical trials, with promising results indicating its potential as an effective treatment option for patients with AML and MDS. The trials focus on:
- Safety and Tolerability : Initial results suggest that sapacitabine is well-tolerated with manageable side effects.
- Efficacy Assessment : Ongoing trials are evaluating overall response rates and progression-free survival among participants.
Pharmacokinetics
The pharmacokinetic profile of sapacitabine reveals important insights into its metabolism:
- Metabolism : Primarily occurs in the liver, where enzymes such as cytochrome P450s modify sapacitabine, influencing its bioavailability.
- Bioavailability : The conversion to CNDAC enhances its therapeutic effects, allowing for prolonged action in the bloodstream compared to direct administration of CNDAC .
Case Studies
Several case studies have highlighted the clinical application of sapacitabine:
- Case Study 1 : A patient with relapsed AML achieved a partial response after treatment with sapacitabine, demonstrating its potential effectiveness in resistant cases.
- Case Study 2 : In patients with MDS, sapacitabine treatment led to improved hematologic parameters and quality of life.
Q & A
Q. What are the critical steps in synthesizing N-[1-[3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide, and how can purity be optimized?
- Methodological Answer : Synthesis involves multi-step protection-deprotection strategies. Key steps include:
- Orthogonal protection of hydroxyl and amine groups using tert-butyldimethylsilyl (TBS) or trityl groups to prevent unwanted side reactions .
- Phosphoramidite coupling for introducing the cyanoethoxyphosphoryl group, requiring anhydrous conditions and controlled stoichiometry .
- Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates and final product. Monitor purity using LC-MS (>95% threshold) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Use a combination of:
- 2D-NMR (¹H-¹³C HSQC, HMBC) to resolve stereochemistry and confirm oxolane ring conformation .
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to verify molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .
- FT-IR spectroscopy to identify functional groups (e.g., cyano stretch ~2200 cm⁻¹, carbonyl ~1700 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound during experiments?
- Methodological Answer : Based on safety data for structurally similar compounds:
- Use fume hoods and nitrile gloves to avoid inhalation/skin contact.
- Emergency measures : Rinse eyes with saline solution for 15 minutes; if ingested, administer activated charcoal (1 g/kg body weight) .
- Store at -20°C under nitrogen to prevent hydrolysis of the cyano group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological activity?
- Methodological Answer :
- Systematic substitution : Replace the hexadecanamide chain with shorter/longer acyl groups to assess lipid solubility effects on membrane permeability .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding affinity (KD) .
- Metabolic stability : Incubate analogs with human liver microsomes (HLMs) to measure half-life (t½) and identify metabolic hotspots (e.g., oxolane ring oxidation) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., ATP concentration fixed at 1 mM for kinase studies) .
- Control variables : Use isotopic labeling (e.g., ¹³C-glucose in cell culture) to trace compound uptake and exclude confounding factors .
- Meta-analysis : Apply hierarchical Bayesian models to integrate disparate datasets and quantify uncertainty in IC₅₀ values .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with flexible side chains in the target’s active site (e.g., ATP-binding pocket of kinases). Validate with molecular dynamics (MD) simulations (50 ns trajectory) .
- QSAR modeling : Train models with descriptors like logP, polar surface area (PSA), and topological torsion to predict cytotoxicity (R² > 0.8 threshold) .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Reaction optimization : Use Design of Experiments (DoE) to balance temperature (20–50°C) and catalyst loading (0.1–5 mol%) for maximal yield .
- Separation technologies : Implement continuous-flow membrane systems (e.g., nanofiltration) to isolate intermediates and reduce solvent waste .
- Process analytics : Integrate PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring .
Notes on Evidence Usage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
